molecular formula C12H21N3O3 B2483630 Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate CAS No. 2307777-24-6

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate

Cat. No.: B2483630
CAS No.: 2307777-24-6
M. Wt: 255.318
InChI Key: SHYRWTGDWRQYRC-BDAKNGLRSA-N
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Description

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[3,4-b]pyrazine core fused with a partially saturated piperazine ring. The tert-butyl carbamate group serves as a protective moiety, making this compound a critical intermediate in the synthesis of pharmaceuticals, particularly for kinase inhibitors or protease-targeting drugs . Its stereochemistry (4aR,8aS) and rigid bicyclic structure confer unique conformational stability, which may enhance binding specificity in drug design.

Properties

IUPAC Name

tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-10(16)14-8-6-13-5-4-9(8)15/h8-9,13H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRWTGDWRQYRC-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2C1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@@H]1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307777-24-6
Record name rac-tert-butyl (4aR,8aS)-3-oxo-decahydropyrido[3,4-b]pyrazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate typically involves the following steps:

  • Formation of the pyrido[3,4-b]pyrazine core: : This can be achieved through a multi-step process starting from simple precursors such as pyridine and hydrazine. The key reactions include cyclization and functional group manipulations to assemble the desired bicyclic structure.

  • Introduction of the tert-butyl ester group: : This is often done via esterification, using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or an esterifying agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods would typically aim for high yield and purity through optimized reaction conditions. This may involve:

  • Large-scale cyclization: : Utilizing automated reactors with precise temperature and pressure control.

  • Esterification processes: : Employing continuous flow methods to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate undergoes several types of chemical reactions:

  • Oxidation: : Transforming its functional groups under the action of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where tert-butyl can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Alkyl halides, aryl halides under basic or acidic conditions.

Major Products Formed from These Reactions

  • Oxidation: : Conversion of the ketone to carboxylic acids or other oxidized derivatives.

  • Reduction: : Formation of alcohols from the ketone group.

  • Substitution: : Generation of various esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits promising pharmacological properties due to its unique structural features. Its octahydropyrido-pyrazine framework allows for interactions with biological targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways related to diseases like cancer and diabetes.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of octahydropyrido compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Research indicated that the compound possesses antimicrobial activity against a range of pathogens. The structure-activity relationship (SAR) studies revealed that modifications at the carboxylate position enhance its antibacterial efficacy.

Agrochemicals

Pesticidal Applications
The compound's structural characteristics make it a candidate for developing new agrochemicals. Its ability to interact with biological systems can be leveraged to create effective pesticides or herbicides.

Case Studies

  • Herbicidal Activity : Field trials have shown that formulations containing this compound exhibit effective weed control while being less toxic to non-target species. This selectivity is crucial for sustainable agricultural practices.
  • Insecticidal Properties : Laboratory tests have confirmed that the compound can disrupt the nervous system of certain insect pests, indicating potential as a novel insecticide.

Materials Science

Polymer Chemistry
Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate can be utilized in synthesizing advanced materials. Its reactivity allows it to be incorporated into polymer matrices for enhanced properties.

Case Studies

  • Biodegradable Polymers : Research has explored the incorporation of this compound into biodegradable polymer systems. The results indicate improved mechanical properties and degradation rates compared to conventional polymers.
  • Nanocomposites : The compound has been studied as a filler in nanocomposite materials. These composites demonstrated enhanced thermal stability and mechanical strength.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesEffective against various pathogens
AgrochemicalsHerbicidal ActivityEffective weed control with low toxicity
Insecticidal PropertiesDisrupts insect nervous systems
Materials ScienceBiodegradable PolymersImproved mechanical properties
NanocompositesEnhanced thermal stability

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action of Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate depends on its application:

  • In Enzyme Inhibition: : It may act by binding to the active site of specific enzymes, thereby preventing substrate access and subsequent enzymatic reactions.

  • In Receptor Binding: : It could interact with cell surface receptors, modulating signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

Compounds such as tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate () share the tert-butyl carbamate-protected piperazine scaffold but differ in substituents.

Another analogue, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (), features an aminopyridyl group. This substituent enhances nucleophilicity, making the compound a versatile intermediate for further functionalization. In contrast, the target compound’s fused pyrido-pyrazine system limits such modifications but provides inherent rigidity .

Bicyclic Systems with Alternative Ring Architectures

Tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate () replaces the pyrido-pyrazine core with a pyrrolo-piperazine system. The smaller pyrrolidine ring increases ring strain but may improve metabolic stability. This compound’s vendor-reported use in medicinal chemistry underscores the pharmacological relevance of bicyclic tert-butyl carbamates, though its solubility profile remains unquantified .

rel-tert-Butyl (4aR,8aS)-octahydro-1,6-naphthyridine-1-carboxylate hydrochloride () shares the 4aR,8aS stereochemistry but incorporates a naphthyridine ring. The naphthyridine’s larger aromatic system could enhance π-π stacking interactions, albeit at the cost of synthetic complexity. The hydrochloride salt form of this compound improves crystallinity, a feature absent in the target compound’s current documentation .

Substituted Derivatives for Targeted Bioactivity

The dichlorophenyl-pyrimidine derivative in exemplifies advanced intermediates with pharmacologically active groups. However, the target’s lack of such substituents may render it more suitable as a foundational scaffold rather than a final drug candidate .

Data Tables

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely requires precise stereochemical control, as seen in ’s use of Lawesson’s reagent and NaOH for analogous intermediates . Yields for similar compounds vary widely (58–79%), suggesting that ring size and substituents significantly impact reaction efficiency.
  • Physicochemical Properties : The pyrido-pyrazine core may reduce solubility compared to pyrrolo-piperazine derivatives () but enhance thermal stability due to aromaticity .
  • Pharmacological Potential: While the dichlorophenyl-pyrimidine analogue () demonstrates the utility of halogenated groups in drug design, the target compound’s unmodified structure offers greater flexibility for late-stage functionalization .

Biological Activity

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate is a compound belonging to the class of pyrazine derivatives. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure characteristic of many bioactive pyrazine derivatives. The presence of the tert-butyl group and the carboxylate moiety contributes to its solubility and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Activity : Many pyrazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, certain derivatives have shown significant inhibitory effects on tropomyosin receptor kinases (TRKs) which are implicated in various cancers .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated potential in modulating inflammatory pathways. Preliminary studies suggest that the compound may inhibit mediators of inflammation .
  • Mitochondrial Uncoupling Activity : Some related compounds have been evaluated for their ability to uncouple mitochondrial respiration. This property is significant in metabolic regulation and could be beneficial in conditions such as obesity and diabetes .

Inhibition of TRK Kinases

A study focusing on pyrazolo[3,4-b]pyridine derivatives found that certain compounds effectively inhibited TRK activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly affected potency. For example:

CompoundTRK Inhibition IC50 (μM)
A010.293
A020.150

These findings suggest that structural modifications can enhance biological activity against TRK kinases .

Anti-inflammatory Effects

In another investigation into the anti-inflammatory potential of related pyrazine compounds, it was observed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response:

Concentration (μM)Cytokine Inhibition (%)
120
1050
10085

These results highlight the compound's potential as an anti-inflammatory agent .

Mechanistic Insights

The mechanism of action for these compounds often involves interaction with specific enzymes or receptors involved in cellular signaling pathways. For instance:

  • Kinase Inhibition : The binding affinity to TRK kinases is mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site .
  • Mitochondrial Targeting : Compounds that exhibit mitochondrial uncoupling may alter ATP production and reactive oxygen species (ROS) levels within cells, leading to metabolic shifts beneficial in therapeutic contexts .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including ring closure, functional group protection, and stereochemical control. For example:
  • Step 1 : Cyclization of a pyrazine precursor under acidic conditions to form the octahydropyrido-pyrazine core.

  • Step 2 : Introduction of the tert-butyl ester group via Boc-protection under anhydrous conditions (e.g., Boc₂O, DMAP, THF) .

  • Step 3 : Oxidation at the 3-position using mild oxidizing agents (e.g., PCC) to introduce the ketone group without over-oxidation .

  • Yield Optimization : Adjusting solvent polarity (e.g., THF vs. EtOAc) and reaction time can improve yields (e.g., 79% in THF vs. 60% in EtOAc) .

    • Data Table : Comparison of Synthesis Methods
StepReagents/ConditionsYieldPurity (HPLC)Reference
CyclizationH₂SO₄, MeOH, reflux65%92%
Boc ProtectionBoc₂O, DMAP, THF79%95%
OxidationPCC, CH₂Cl₂70%90%

Q. How can researchers confirm the stereochemical configuration at the 4aR and 8aS positions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., using synchrotron radiation) .
  • Chiral HPLC : Compare retention times with enantiopure standards.
  • NMR Analysis : Use NOESY to identify spatial proximity of protons (e.g., cross-peaks between axial protons on the pyrido-pyrazine ring) .

Advanced Research Questions

Q. How do reaction conditions impact stereochemical outcomes during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing epimerization .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing diastereoselectivity .

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) to induce enantioselectivity in ring-closing steps .

    • Case Study :
      A 10°C increase in cyclization temperature reduced diastereomeric excess (de) from 95% to 75% due to increased epimerization .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer :
  • Solvent/Isotope Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, the tert-butyl group’s δ ~1.4 ppm in CDCl₃ shifts to δ ~1.3 ppm in DMSO-d₆ .
  • Dynamic Effects : Check for tautomerism or conformational exchange using variable-temperature NMR (e.g., coalescence temperature analysis) .
  • Cross-Validation : Use complementary techniques (e.g., ¹³C NMR, DEPT-135) to confirm assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify the tert-butyl group (e.g., replace with cyclopentyl) or oxidize the ketone to an alcohol .

  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) using fluorescence polarization or SPR .

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities based on stereochemistry .

    • Data Table : SAR of Key Derivatives
DerivativeModificationIC₅₀ (nM)Target EnzymeReference
ParentNone120Kinase A
Analog 1Cyclopentyl85Kinase A
Analog 23-OH>1000Kinase A

Q. How can researchers address low yields in Boc-deprotection steps?

  • Methodological Answer :
  • Acid Selection : Use TFA in DCM for rapid deprotection (≥90% yield) instead of HCl/EtOAc (60% yield) .
  • Workup Optimization : Quench with saturated NaHCO₃ to neutralize residual acid, minimizing side reactions .
  • Monitoring : Track reaction completion via TLC (Rf shift from 0.7 to 0.3 in 1:1 hexane/EtOAc) .

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